N-Nitroso Chloroquine is a nitrosated derivative of chloroquine, a well-known antimalarial drug. Chloroquine functions by interfering with the life cycle of Plasmodium parasites, which are responsible for malaria. The nitrosation of chloroquine introduces a nitroso group into its structure, potentially altering its pharmacological properties and toxicity profile. This compound is of interest not only for its historical significance in malaria treatment but also for its implications in drug safety and toxicology.
N-Nitroso Chloroquine is synthesized primarily through the nitrosation of chloroquine using nitrosating agents such as sodium nitrite in acidic conditions. This method has been explored in various studies focusing on the synthesis and characterization of nitrosamines, which are often implicated in carcinogenic processes .
N-Nitroso Chloroquine falls under the category of nitrosamines, which are organic compounds containing a nitroso group (). These compounds are typically classified based on their structural characteristics and potential biological effects. The molecular formula for N-Nitroso Chloroquine is with a molecular weight of approximately 348.87 g/mol .
The synthesis of N-Nitroso Chloroquine generally involves the following steps:
The reaction mechanism involves the generation of a nitrous acid intermediate, which reacts with the amino groups in chloroquine to form the nitroso derivative. The yield and purity can be influenced by factors such as concentration, temperature, and the specific acids used during the process.
The molecular structure of N-Nitroso Chloroquine features a chloroquine backbone with a nitroso group attached to one of its nitrogen atoms. This modification can significantly affect its interaction with biological targets.
N-Nitroso Chloroquine participates in various chemical reactions:
The major products from these reactions include various substituted chloroquine derivatives and amines, which may have different pharmacological properties.
The mechanism by which N-Nitroso Chloroquine exerts its effects is not fully elucidated but may involve:
N-Nitroso Chloroquine is primarily studied for its implications in drug safety due to its potential carcinogenic properties associated with nitrosamines. Research into this compound may provide insights into:
N-Nitroso Chloroquine represents a specific class of carcinogenic impurities classified as Nitrosamine Drug Substance-Related Impurities (NDSRIs). These compounds form through the chemical reaction between nitrosating agents (e.g., nitrites) and amine-containing pharmaceutical compounds under specific manufacturing or storage conditions. Structurally, N-Nitroso Chloroquine is derived from the antimalarial drug chloroquine through nitrosation of its secondary amine moiety, resulting in the formation of a stable N-nitroso group (-N-N=O) [2] [8].
NDSRIs like N-Nitroso Chloroquine have garnered significant regulatory attention due to their mutagenic and carcinogenic potential at trace exposure levels. The structural specificity of NDSRIs distinguishes them from small-molecule nitrosamines (e.g., NDMA, NDEA), as they retain substantial portions of the parent drug's molecular architecture. For N-Nitroso Chloroquine, this includes preservation of the 7-chloroquinoline ring system and the diethylaminopentane side chain, now modified to contain the critical N-nitroso functionality [3] [5]. This structural relationship to the active pharmaceutical ingredient (API) makes N-Nitroso Chloroquine uniquely relevant to chloroquine-based medications, necessitating impurity control strategies specific to this chemical entity.
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), have established stringent requirements for nitrosamine control in pharmaceutical products. These mandates emerged following widespread findings of nitrosamine contamination in widely prescribed medications, prompting systematic risk assessments across the industry. The FDA now requires manufacturers to implement comprehensive testing protocols for nitrosamine impurities in all chemically synthesized drug products with potential nitrosation risks [7].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9